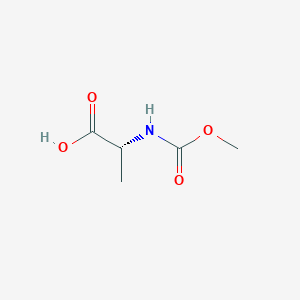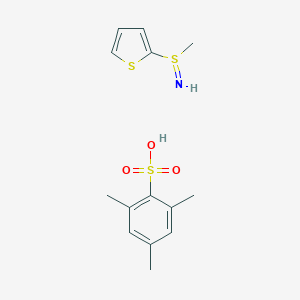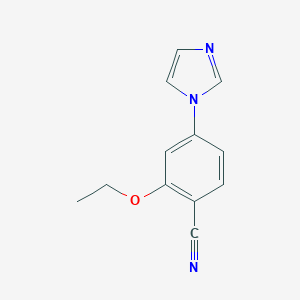
1-Azido-2-hydroxy-3-tosyloxypropan
Übersicht
Beschreibung
1-Azido-2-hydroxy-3-tosyloxypropane is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is known for its unique structure, which includes an azido group, a hydroxy group, and a tosyloxy group attached to a propane backbone.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-hydroxy-3-tosyloxypropane has several scientific research applications:
Synthetic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The azido group allows for the attachment of biomolecules to various substrates through click chemistry.
Drug Synthesis: It is utilized in the development of pharmaceutical compounds due to its ability to form stable triazole linkages.
Polymer Chemistry: The compound is employed in the modification of polymers to introduce functional groups for further chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-tosyloxypropane.
Azidation Reaction: The hydroxy group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure 1-Azido-2-hydroxy-3-tosyloxypropane.
Analyse Chemischer Reaktionen
1-Azido-2-hydroxy-3-tosyloxypropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
Common reagents and conditions used in these reactions include copper catalysts, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Azido-2-hydroxy-3-tosyloxypropane involves its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings.
Hydroxy Group: The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity.
Tosyloxy Group:
These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-hydroxy-3-tosyloxypropane can be compared with similar compounds such as:
1-Azido-2-hydroxypropane: Lacks the tosyloxy group, making it less reactive in substitution reactions.
2-Azido-3-hydroxypropane: Has a different substitution pattern, affecting its reactivity and applications.
1-Azido-3-tosyloxypropane: Lacks the hydroxy group, limiting its hydrogen bonding interactions.
The presence of both the hydroxy and tosyloxy groups in 1-Azido-2-hydroxy-3-tosyloxypropane makes it unique, providing a balance of reactivity and stability for various applications .
Eigenschaften
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168431-73-0 | |
| Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

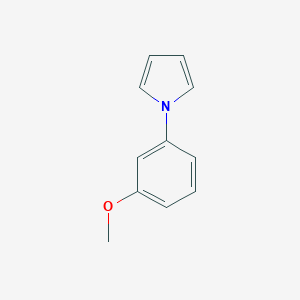

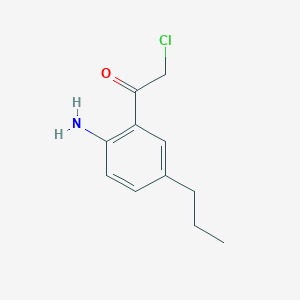
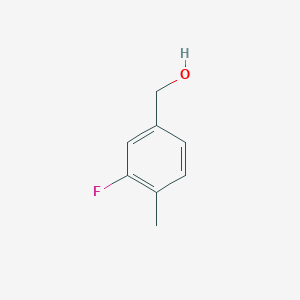
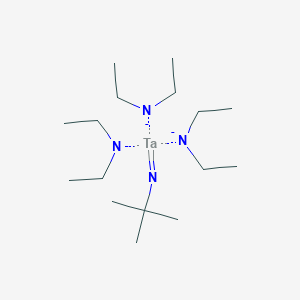
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
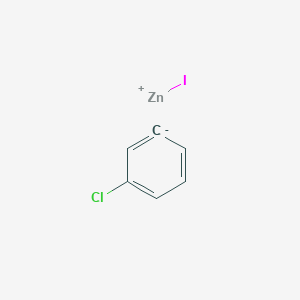
![3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B68999.png)
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
